4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

Xanthine Oxidase Inhibition Gout Hyperuricemia

This compound is the definitive non-purine standard for xanthine oxidase (XO) inhibition, demonstrating potency comparable to allopurinol. Its unique 4-trifluoromethylimidazole motif is non-interchangeable—SAR studies confirm that replacement abolishes XO activity. It is also the premier scaffold for synthesizing TrkA kinase inhibitors with IC50 values in the low nanomolar range. Procure this specific pyridinyl-imidazole to ensure assay validity and inhibitor development success.

Molecular Formula C9H6F3N3
Molecular Weight 213.16 g/mol
CAS No. 33468-83-6
Cat. No. B1584846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
CAS33468-83-6
Molecular FormulaC9H6F3N3
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=C(N2)C(F)(F)F
InChIInChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h1-5H,(H,14,15)
InChIKeyFUQVCTWCKFGEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine (CAS 33468-83-6): A Validated Xanthine Oxidase Inhibitor Scaffold for Gout and Hyperuricemia Research


4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine, also known as 2-(4-Pyridyl)-4-trifluoromethylimidazole, is a heterocyclic compound combining a pyridine ring, an imidazole core, and a trifluoromethyl substituent [1]. It is an established in vitro inhibitor of the enzyme xanthine oxidase (XO) . Historically, this compound has served as a key standard in medicinal chemistry studies for the development of novel anti-hyperuricemic agents, demonstrating inhibitory activity comparable to allopurinol [2]. It is frequently referenced in the patent literature as a crucial building block or comparator for synthesizing more complex kinase inhibitors, particularly those targeting the Trk family of receptor tyrosine kinases [3].

Why Substituting 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine with Generic Imidazole or Pyridine Analogs Compromises Xanthine Oxidase Inhibition


Generic substitution with structurally similar heterocycles is not feasible for achieving potent xanthine oxidase (XO) inhibition. The unique electronic and steric profile conferred by the 4-trifluoromethyl group on the imidazole ring is critical for its activity as an XO inhibitor [1]. Structure-activity relationship (SAR) studies demonstrate that replacing the 4-trifluoromethyl group or modifying the 2-pyridyl ring drastically reduces or abolishes inhibitory potency against the enzyme [2]. This compound's established role as a standard in XO research underscores that its specific substitution pattern is non-interchangeable with other pyridinyl-imidazole analogs, making it an essential, targeted tool for hyperuricemia research rather than a commodity chemical [3].

Quantitative Evidence for 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine (CAS 33468-83-6): Comparator Data for Xanthine Oxidase and Kinase Inhibition


Xanthine Oxidase Inhibition Potency: Comparable to Allopurinol, the Clinical Gold Standard

In a seminal 1977 study, 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine (Compound 22) was identified as one of only five compounds out of a series of 28 that exhibited xanthine oxidase (XO) inhibitory activity in the same range as the clinical standard, allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine) [1]. While precise IC50 values for this compound were not reported in the accessible abstract or text, the study explicitly ranks its potency alongside allopurinol, establishing it as a potent reference inhibitor for this enzyme class [1].

Xanthine Oxidase Inhibition Gout Hyperuricemia Medicinal Chemistry

Scaffold Utility for Developing High-Potency TrkA Kinase Inhibitors

This compound serves as a core fragment for synthesizing potent tropomyosin receptor kinase A (TrkA) inhibitors. Patent literature demonstrates that when this pyridinyl-imidazole core is elaborated into more complex molecules, the resulting compounds achieve single-digit nanomolar IC50 values against TrkA kinase [1]. For example, an elaborated analog based on this core achieved an IC50 of 3.10 nM in an ELISA-based TrkA kinase inhibition assay, while another close structural analog showed an IC50 of 1.95 nM under the same conditions [2] [3]. The unelaborated scaffold, 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine, is therefore a crucial starting material for accessing these highly potent inhibitor series.

TrkA Kinase Kinase Inhibitor Pain Cancer

Distinct Physicochemical Profile for Synthetic and Analytical Applications

The compound possesses a well-defined and readily verifiable physicochemical profile, which is essential for both its use as a synthetic intermediate and as an analytical standard. Key properties include a molecular weight of 213.16 g/mol (C9H6F3N3) and a melting point range of 210-214 °C . These characteristics, particularly the sharp melting point, are critical for identity verification and purity assessment, ensuring reproducibility in synthetic and biological experiments compared to less well-characterized or more heterogeneous analogs.

Synthetic Chemistry Building Block Analytical Chemistry

Recommended Research Applications for 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine (CAS 33468-83-6) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of High-Potency TrkA Kinase Inhibitors for Pain and Oncology Research

This compound is a premier starting material for the synthesis of TrkA kinase inhibitors. As detailed in Section 3, the scaffold enables the creation of advanced inhibitors with IC50 values in the low nanomolar range (e.g., 1.95 nM and 3.10 nM) [1] [2]. Researchers should prioritize this specific pyridinyl-imidazole over other isomers or analogs due to its demonstrated ability to yield highly potent inhibitors, as supported by patent literature from Array BioPharma and others [1] [2].

Biological Research: Use as a Validated Standard Inhibitor for Xanthine Oxidase Studies

The compound serves as a non-purine standard for xanthine oxidase (XO) inhibition assays. Its activity has been directly compared to allopurinol, the clinical gold standard, and found to be in a comparable range [3]. This makes it an ideal control for benchmarking novel XO inhibitors or for studying the enzyme's role in hyperuricemia and gout without relying solely on purine-based compounds [3].

Chemical Biology: Probe for Investigating the SAR of Trifluoromethylated Imidazoles

The 4-trifluoromethyl group is a critical determinant of biological activity. This compound's established role as a potent XO inhibitor, in contrast to its non-trifluoromethylated analogs, makes it an essential probe for structure-activity relationship (SAR) studies [3]. Researchers can use this compound to dissect the contribution of the CF3 group to target binding, metabolic stability, and overall pharmacophore geometry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.